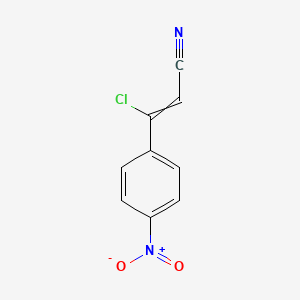
3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile, also known as 3-chloro-3-nitroacrylonitrile, is a synthetic organic compound with a molecular formula of C8H5ClN2O2. It is a colorless solid that is soluble in organic solvents such as benzene and chloroform. It is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the synthesis of polymers, including polyacrylonitrile and polyurethane.
Wissenschaftliche Forschungsanwendungen
Electro-Optical and Charge-Transport Properties
A comprehensive quantum chemical investigation was performed on trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (DMNPN), revealing its potential as an efficient hole-transport material due to its structural, electro-optical, and charge-transport properties. The study utilized density functional theory and time-dependent DFT to analyze the molecule's behavior in various states, highlighting its intramolecular charge transfer and superior hole intrinsic mobility, which could be beneficial for applications in electronic devices and materials science (Irfan et al., 2015).
Molecular Structure and Interactions
The molecular structure of a substituted chalcone, (E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, was analyzed, showcasing weak intramolecular interactions that contribute to the stability of the molecule's planar configuration. This study provides insights into the geometrical and electronic properties of such compounds, which are crucial for designing materials with specific optical or electronic functions (Fun et al., 2008).
Antimicrobial Activity
Novel compounds synthesized using microwave and conventional techniques, including 1-[2-(2-chloro-6-methyl(3-quinolyl))-5-(4-nitrophenyl)-(1,3,4-oxadiazolin-3-yl)]-3-(aryl)prop-2-en-1-ones, were evaluated for their antimicrobial properties. These compounds demonstrated a reduction in reaction time and improved yield, highlighting the potential for developing new antimicrobial agents through efficient synthetic strategies (Desai & Dodiya, 2016).
Photophysical Properties
The effect of solvent polarity on the photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, was studied to understand the solvatochromic effects on their absorption and fluorescence spectra. This research provides valuable information on the interaction between such molecules and their environment, which is essential for the design of optical materials and sensors (Kumari et al., 2017).
Anticancer Activity
A study on the synthesis and evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones for their anticancer activity highlighted the potential of these compounds as chemotherapeutic agents. The research identified specific compounds with significant antimitotic activity, offering a pathway for the development of new anticancer drugs (Buzun et al., 2021).
Eigenschaften
IUPAC Name |
3-chloro-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(5-6-11)7-1-3-8(4-2-7)12(13)14/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJDADFQYZTUAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374021 |
Source


|
| Record name | 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2757728 | |
CAS RN |
78583-88-7 |
Source


|
| Record name | 3-Chloro-3-(4-nitrophenyl)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78583-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

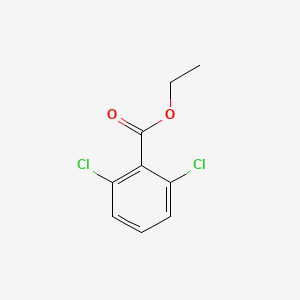
![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)
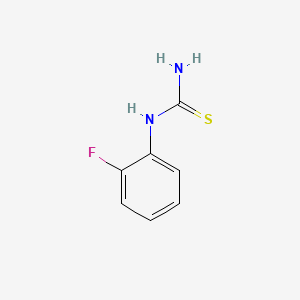

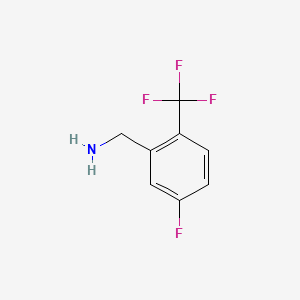
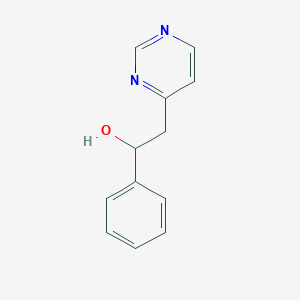
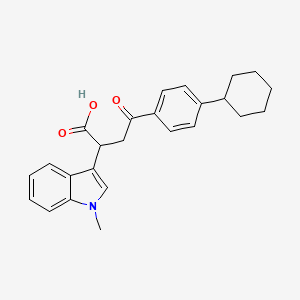
![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)
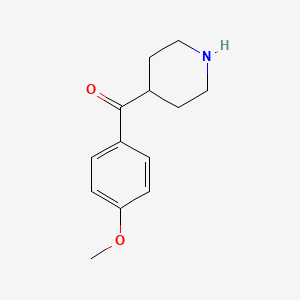
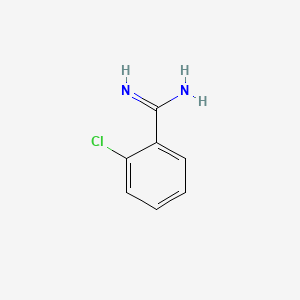
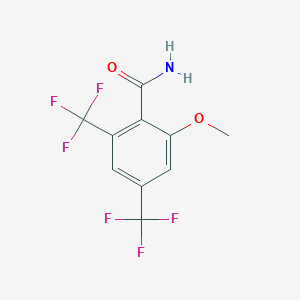
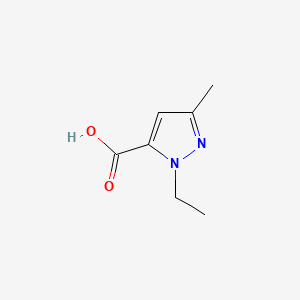
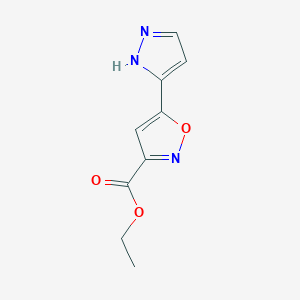
![2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B1349843.png)